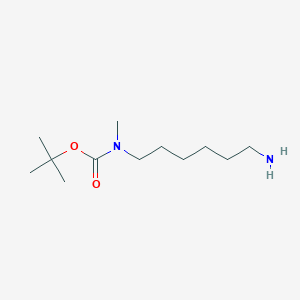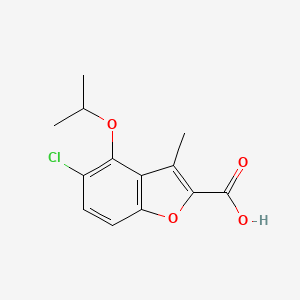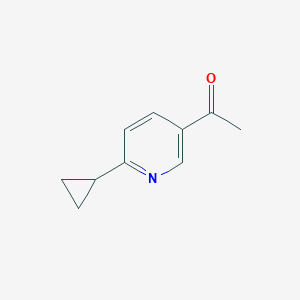
1-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-ol is a complex organic compound that features a dichlorophenoxy group and a benzimidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-ol typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of the 2,4-dichlorophenoxy intermediate through a nucleophilic substitution reaction.
Benzimidazole Formation: The benzimidazole moiety is synthesized separately, often through a condensation reaction involving o-phenylenediamine and a suitable aldehyde or ketone.
Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the benzimidazole derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound is explored for its use in the development of advanced materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-amine
- 1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-thiol
Uniqueness
1-(2,4-Dichlorophenoxy)-3-(1-benzyl-1,2-dihydro-2-iminobenzo[d]imidazol-3-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dichlorophenoxy and benzimidazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C23H21Cl2N3O2 |
|---|---|
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C23H21Cl2N3O2/c24-17-10-11-22(19(25)12-17)30-15-18(29)14-28-21-9-5-4-8-20(21)27(23(28)26)13-16-6-2-1-3-7-16/h1-12,18,26,29H,13-15H2 |
Clé InChI |
KZAVXUAAYVFCBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(COC4=C(C=C(C=C4)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxirane, 2,2-bis[(phenylmethoxy)methyl]-](/img/structure/B13979027.png)
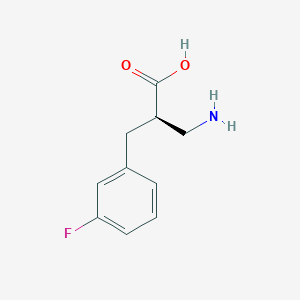


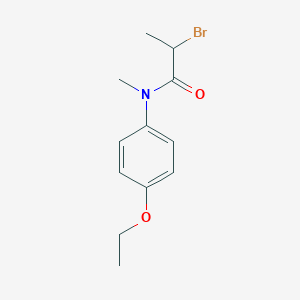

![Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)


